molecular formula C10H14N2O2 B1532745 1-(2-Furyl)-2-piperazinylethan-1-one CAS No. 1082533-48-9

1-(2-Furyl)-2-piperazinylethan-1-one

Cat. No. B1532745
CAS RN: 1082533-48-9
M. Wt: 194.23 g/mol
InChI Key: NYCFEWFXXHEAFG-UHFFFAOYSA-N
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Description

The compound “1-(2-Furyl)-2-piperazinylethan-1-one” seems to be a complex organic compound. Based on its name, it likely contains a furyl group (a furan ring), a piperazine ring, and a ketone group .


Synthesis Analysis

While specific synthesis methods for “1-(2-Furyl)-2-piperazinylethan-1-one” are not available, related furyl compounds have been synthesized from 2-furyl methyl carbinol . Other synthesis methods involve thermal dehydration of pentose and hexose sugars .

Scientific Research Applications

Alzheimer's Disease Therapeutics

A study synthesized multifunctional amides, including 2-Furyl(1-piperazinyl)methanone derivatives, to explore their enzyme inhibitory potentials and cytotoxicity. These compounds demonstrated moderate enzyme inhibitory potentials with mild cytotoxicity, indicating their potential as templates for new drugs against Alzheimer's disease. Specifically, a compound showed very good activity against acetyl and butyrylcholinesterase enzymes, which are targeted for Alzheimer's treatment (Mubashir Hassan et al., 2018).

Antibacterial Agents

Another research effort focused on synthesizing 2-Furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives to ascertain their antibacterial potential. The study found these molecules to be decent inhibitors against both Gram-negative and Gram-positive bacteria, showing potential as therapeutic agents. Among these, a specific derivative exhibited the lowest minimum inhibitory concentration (MIC) against S. Typhi, comparable to the reference standard, ciprofloxacin (M. Abbasi et al., 2018).

Enzyme Inhibitory Activity

A series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized and showed good enzyme inhibitory activity. One compound, in particular, exhibited excellent inhibitory effect against acetyl- and butyrylcholinesterase, indicating its potential as a therapeutic agent (G. Hussain et al., 2017).

Therapeutic Agent Development

Further research synthesized {4-[(2-alkyloxy/aralkyloxy-3,5-dichlorophenyl)sulfonyl]-1-piperazinyl}(2-furyl)methanones through a linear bi-step approach. These compounds exhibited considerable inhibitory activity against α-glucosidase enzyme, in addition to being evaluated for hemolytic and cytotoxic profiles, suggesting their utility as possible therapeutic agents (Muhammad Athar Abbasi et al., 2019).

Mechanism of Action

properties

IUPAC Name

1-(furan-2-yl)-2-piperazin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-9(10-2-1-7-14-10)8-12-5-3-11-4-6-12/h1-2,7,11H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCFEWFXXHEAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Furyl)-2-piperazinylethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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